Dimethyl(1-heptenyl)silanol
Description
Properties
Molecular Formula |
C9H20OSi |
|---|---|
Molecular Weight |
172.34 g/mol |
IUPAC Name |
[(E)-hept-1-enyl]-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H20OSi/c1-4-5-6-7-8-9-11(2,3)10/h8-10H,4-7H2,1-3H3/b9-8+ |
InChI Key |
QDJCYIGRPBQNER-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCC/C=C/[Si](C)(C)O |
Canonical SMILES |
CCCCCC=C[Si](C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl(1-heptenyl)silanol can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of (E)-1-bromo-1-heptene with t-butyllithium in dry ether at -78°C, followed by the addition of dimethylsilanol . This reaction yields (E)-dimethyl-(1-heptenyl)silanol with high stereospecificity.
Industrial Production Methods: Industrial production of organosilanols, including this compound, often involves the hydrolysis of chlorosilanes or alkoxysilanes. The Müller–Rochow process is a widely used industrial method for producing methylchlorosilanes, which can then be hydrolyzed to form silanols .
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
Dimethyl(1-heptenyl)silanol serves as a critical substrate in palladium-catalyzed cross-coupling reactions, particularly with aryl/alkenyl halides. Two mechanistic pathways dominate:
Thermal Pathway
-
Proceeds via an 8-Si-4 intermediate without anionic activation.
-
Rate equation: rate = k<sub>obs</sub>[R<sub>3</sub>SiOK]<sup>0</sup>[ArylBr]<sup>0</sup>, with k<sub>obs</sub> proportional to [(<sup>t</sup>-Bu<sub>3</sub>P)<sub>2</sub>Pd]<sup>0.98</sup> .
Anionically Activated Pathway
-
Involves hypervalent 10-Si-5 siliconate intermediates.
-
Demonstrated with cesium silanolate (Cs<sup>+</sup>1 <sup>−</sup>), accelerating transmetalation by 4.5× compared to potassium silanolate .
| Silanolate | Rate Constant (k<sub>obs</sub>, s<sup>−1</sup>) | Temperature |
|---|---|---|
| K<sup>+</sup>1 <sup>−</sup> | 5.0 × 10<sup>−3</sup> | 50°C |
| Cs<sup>+</sup>1 <sup>−</sup> | 2.3 × 10<sup>−2</sup> | 21°C |
Fluoride-Promoted Transmetalation
Tetrabutylammonium fluoride (TBAF) activates this compound by forming a hydrogen-bonded intermediate, facilitating turnover-limiting transmetalation with organopalladium species . Key findings include:
-
Disiloxane Formation : The silanol reacts with TBAF to generate a disiloxane intermediate, critical for transmetalation efficiency.
-
Kinetic Dependence : First-order kinetics in [TBAF], with a rate constant (k) of 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> for reactions with 2-iodothiophene .
Reaction Mechanisms in Catalytic Cycles
Spectroscopic and kinetic analyses reveal:
-
Oxidative Insertion : Rapid and irreversible Pd insertion into aryl iodides precedes transmetalation.
-
Siliconate Complex Formation : A pentacoordinate siliconate intermediate forms during transmetalation, confirmed by <sup>31</sup>P NMR and stoichiometric experiments .
Dual Pathway Model (Figure 3 in ):
-
Thermal Intramolecular Transmetalation : Favored at lower silanolate concentrations.
-
Anion-Activated Intermolecular Transmetalation : Dominant under catalytic conditions with excess silanolate.
Comparative Reactivity with Other Silanols
This compound exhibits unique reactivity compared to analogous silanols:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Dimethylphenylsilanol | Aromatic stabilization | Lower alkenyl-related reactivity |
| Vinyltrimethylsilanol | Shorter alkenyl chain | Faster transmetalation due to reduced steric hindrance |
| Alkynyl(dimethyl)silanol | Triple bond | Higher electrophilicity in cross-coupling |
The heptenyl chain in this compound introduces steric and electronic effects that stabilize transition states in catalytic cycles while maintaining compatibility with diverse substrates .
Challenges and Limitations
Scientific Research Applications
Organic Synthesis
Dimethyl(1-heptenyl)silanol plays a crucial role in organic synthesis, particularly in cross-coupling reactions with palladium complexes. These reactions often involve the formation of pentacoordinate siliconate complexes that undergo transmetalation with organopalladium species. This mechanism facilitates the creation of complex organic molecules with high specificity and yield .
Material Science
In materials science, this compound is utilized for:
- Silicone Polymers : It serves as a precursor for silanol-terminated silicone polymers, which are used to modify properties such as temperature resistance and optical clarity.
- Adhesives and Sealants : The compound's reactivity allows it to be incorporated into formulations for pressure-sensitive adhesives and sealants, enhancing their performance characteristics .
Medicinal Chemistry
Recent studies suggest that this compound could have potential applications in medicinal chemistry. Its ability to form silanol derivatives may be leveraged in drug delivery systems or as intermediates in the synthesis of pharmaceutical compounds. Research into its biological activity is ongoing, with preliminary findings indicating possible antibacterial properties .
Mechanism of Action
The mechanism of action of dimethyl(1-heptenyl)silanol involves its ability to form stable siloxane bonds through condensation reactions. The hydroxyl group on the silicon atom can react with other silanol groups or siloxanes, leading to the formation of siloxane linkages. This property is crucial in its applications in materials science and catalysis .
Comparison with Similar Compounds
Key Properties :
- Reactivity : Participates in transmetalation steps under fluoride activation (e.g., TBAF) or basic conditions .
- Mechanistic Pathways : Operates via two distinct pathways:
- Acidity: Silanols generally exhibit higher acidity than alcohols (e.g., pKa ~13.6 for Et₃SiOH vs. ~19 for tert-butyl alcohol) due to silicon’s lower electronegativity .
Reactivity in Cross-Coupling Reactions
Dimethyl(1-heptenyl)silanol is distinguished by its alkenyl group, which enhances reactivity compared to aryl or heterocyclic silanols.
Key Observations :
- Alkenyl silanols (e.g., this compound) exhibit faster transmetalation than aryl silanols due to reduced steric hindrance and electronic effects .
- Arylsilanolates require stronger bases (e.g., Cs₂CO₃) and water additives to enhance reactivity .
Structural and Functional Differences
Alkenyl vs. Aryl Silanols
- Electronic Effects: Alkenyl groups in this compound facilitate π-π interactions with Pd intermediates, accelerating transmetalation. Aryl silanols (e.g., dimethyl(4-methoxyphenyl)silanol) rely on electron-donating substituents to modulate reactivity .
- Steric Considerations: Bulky substituents (e.g., trifluorotolyl) in aryl silanols reduce coupling efficiency (54% yield) , whereas alkenyl silanols maintain high selectivity.
Bifunctional Silanols vs. Monofunctional Silanols
- 1,3-Phenylenebis[dimethyl silanol]: Contains two silanol groups, enabling dual reactivity in polymerization or crosslinking applications .
- Dimethylsilanediol (C₂H₈O₂Si): A simple silanol with two hydroxyl groups; used in hydrolysis studies and as a model for silica surface chemistry .
Acidity and Solubility
Notes:
- Silanols’ acidity enables deprotonation under mild conditions, critical for forming reactive silanolates .
- Residual silanol groups in chromatography media (e.g., silica) cause peak tailing for basic analytes due to electrostatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
